molecular formula C5H9LiO2 B3272642 2-(1,3-Dioxolan-2-yl)ethyl lithium CAS No. 57072-54-5

2-(1,3-Dioxolan-2-yl)ethyl lithium

Cat. No.: B3272642
CAS No.: 57072-54-5
M. Wt: 108.1 g/mol
InChI Key: MOEMEENQMVRPQZ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium compound with the molecular formula C5H9LiO2. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a lithium atom bonded to a 2-(1,3-dioxolan-2-yl)ethyl group, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)ethyl lithium can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with lithium metal in anhydrous conditions. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to achieve consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)ethyl lithium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Alkanes or Arenes: From substitution reactions.

    Biaryl Compounds: From cross-coupling reactions.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)ethyl lithium is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxolan-2-yl)ethyl lithium involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This process is facilitated by the stabilization of the lithium cation through coordination with the oxygen atoms in the dioxolane ring. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the dioxolane ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide
  • 2-(1,3-Dioxolan-2-yl)ethyl magnesium bromide
  • 2-(1,3-Dioxolan-2-yl)ethyl sodium

Uniqueness

Compared to its analogs, 2-(1,3-dioxolan-2-yl)ethyl lithium offers unique reactivity due to the presence of the lithium atom, which provides stronger nucleophilicity and different coordination chemistry. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

IUPAC Name

lithium;2-ethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.Li/c1-2-5-6-3-4-7-5;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEMEENQMVRPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH2-]CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9LiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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